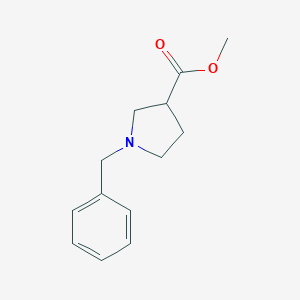

Methyl 1-benzylpyrrolidine-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWFCUOFVSNTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17012-21-4 | |

| Record name | methyl 1-benzylpyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-benzylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 1-benzylpyrrolidine-3-carboxylate is a versatile heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key synthetic intermediate, its pyrrolidine scaffold is a foundational component in the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, detailed experimental protocols for its synthesis and analysis, and explores its pivotal role as a building block for potent therapeutic agents, including analgesics, anti-inflammatory drugs, and neurotransmitter modulators.

Physicochemical Properties

The basic properties of this compound (CAS No: 17012-21-4) are summarized below. These properties are crucial for its handling, reaction optimization, and formulation development. While extensive experimental data for properties like pKa and LogP are not widely published, values for structurally related compounds and computational predictions offer valuable insights.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇NO₂ | --INVALID-LINK-- |

| Molecular Weight | 219.28 g/mol | --INVALID-LINK-- |

| CAS Number | 17012-21-4 | --INVALID-LINK-- |

| Appearance | Colorless to light orange/yellow clear liquid | --INVALID-LINK--, --INVALID-LINK-- |

| Density | 1.08 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 105 °C @ 4 mmHg | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.52 | --INVALID-LINK-- |

| pKa (estimated) | ~9.5 (for the pyrrolidine nitrogen) | --INVALID-LINK--, --INVALID-LINK-- |

| XlogP (predicted) | 1.7 | --INVALID-LINK-- |

| Solubility | Moderate solubility in organic solvents | --INVALID-LINK-- |

| Storage Conditions | Room Temperature, recommended <15°C in a cool, dark place | --INVALID-LINK-- |

Note: The pKa value is estimated based on the structurally similar compound 1-benzylpyrrolidine, which has a reported pKa of 9.51 for the tertiary amine.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis via Esterification

A common and direct route to this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 1-benzylpyrrolidine-3-carboxylic acid.

Reaction: 1-benzylpyrrolidine-3-carboxylic acid + Methanol --(H⁺)--> this compound + Water

Materials:

-

1-benzylpyrrolidine-3-carboxylic acid (1.0 eq)

-

Anhydrous Methanol (used as solvent and reactant)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (catalytic amount)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Deionized water

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzylpyrrolidine-3-carboxylic acid (e.g., 10.0 g) in anhydrous methanol (e.g., 100 mL).

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) or thionyl chloride dropwise to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure this compound.

References

An In-depth Technical Guide to 1-Benzylpyrrolidine-3-carboxylic acid methyl ester

This technical guide provides a comprehensive overview of 1-Benzylpyrrolidine-3-carboxylic acid methyl ester, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines its chemical structure, physicochemical properties, and its role as a key intermediate in the synthesis of complex bioactive molecules.

Chemical Structure and Properties

1-Benzylpyrrolidine-3-carboxylic acid methyl ester is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The structure features a benzyl group attached to the nitrogen atom and a methyl ester at the 3-position of the pyrrolidine ring.

Chemical Structure:

Figure 1: 2D Structure of 1-Benzylpyrrolidine-3-carboxylic acid methyl ester.

The key structural features include a chiral center at the C3 position of the pyrrolidine ring, making it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Benzylpyrrolidine-3-carboxylic acid methyl ester is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₂ | [1] |

| Molecular Weight | 219.28 g/mol | [1] |

| CAS Number | 17012-21-4 | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Density | 1.08 g/cm³ | [1] |

| Boiling Point | 105 °C at 4 mmHg | [1] |

| Refractive Index | n20D 1.52 | [1] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-Benzylpyrrolidine-3-carboxylic acid methyl ester was not found in the available literature, a general synthetic approach can be proposed based on established organic chemistry principles. A plausible route involves the esterification of the corresponding carboxylic acid.

General Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from a suitable precursor, followed by the esterification of the carboxylic acid intermediate.

Figure 2: General Synthetic Workflow.

Proposed Experimental Protocol: Esterification

This protocol is a general representation and may require optimization.

Objective: To synthesize 1-Benzylpyrrolidine-3-carboxylic acid methyl ester from 1-Benzylpyrrolidine-3-carboxylic acid.

Materials:

-

1-Benzylpyrrolidine-3-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Benzylpyrrolidine-3-carboxylic acid in an excess of anhydrous methanol.

-

Esterification: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Carefully neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by vacuum distillation or column chromatography to yield the final product.

Applications in Research and Drug Development

1-Benzylpyrrolidine-3-carboxylic acid methyl ester is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds and agrochemicals.[1] Its structural features allow for the creation of complex, bioactive molecules.

Role as a Pharmaceutical Intermediate

This compound serves as a crucial building block in the development of novel therapeutic agents.[1] Its applications are particularly noted in:

-

Analgesics and Anti-inflammatory Agents: It is used in the synthesis of new pain-relieving and anti-inflammatory drugs.[1]

-

Neuroscience Research: The pyrrolidine scaffold is a common motif in compounds targeting the central nervous system. This ester is utilized in studies related to neurotransmitter modulation, with the potential to develop treatments for neurological disorders.[1]

-

Chiral Synthesis: Due to its chiral nature, it is employed in the synthesis of enantiomerically pure drugs, which is critical for specificity and reducing side effects.[1]

Figure 3: Logical Workflow in Drug Discovery.

Spectral Data

Expected ¹H NMR Spectral Features

-

Aromatic Protons: Multiplets in the range of 7.2-7.4 ppm corresponding to the monosubstituted benzene ring.

-

Benzyl CH₂: A singlet or a pair of doublets (if diastereotopic) around 3.6 ppm.

-

Methyl Ester CH₃: A singlet around 3.7 ppm.

-

Pyrrolidine Ring Protons: A series of multiplets in the aliphatic region (approximately 2.0-3.5 ppm). The proton at the C3 position would likely appear as a multiplet.

Expected ¹³C NMR Spectral Features

-

Ester Carbonyl Carbon: A signal in the range of 170-175 ppm.

-

Aromatic Carbons: Signals between 127-140 ppm.

-

Benzyl CH₂ Carbon: A signal around 60 ppm.

-

Methyl Ester Carbon: A signal around 52 ppm.

-

Pyrrolidine Ring Carbons: Signals in the aliphatic region (approximately 25-60 ppm).

Researchers should perform their own spectral analysis for confirmation.

Conclusion

1-Benzylpyrrolidine-3-carboxylic acid methyl ester is a key chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its versatile structure, particularly the presence of a chiral center, makes it an attractive starting material for the synthesis of complex and stereospecific molecules. While detailed public data on its synthesis and spectral properties are limited, its established use as a building block underscores its importance for scientists and researchers engaged in the discovery and development of novel chemical entities. Further research into its synthesis, reactivity, and biological applications is warranted to fully exploit its potential.

References

Technical Guide: Methyl 1-benzylpyrrolidine-3-carboxylate (CAS 17012-21-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzylpyrrolidine-3-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry and pharmaceutical development. Its pyrrolidine core is a common scaffold in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of novel therapeutics, particularly as a precursor to inhibitors of Ubiquitin Specific Peptidase 30 (USP30).

Chemical and Physical Properties

This compound is a colorless to light orange or yellow clear liquid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 17012-21-4 | [1] |

| Molecular Formula | C₁₃H₁₇NO₂ | [1] |

| Molecular Weight | 219.28 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | Methyl N-benzyl-3-pyrrolidinecarboxylate, 1-Benzylpyrrolidine-3-carboxylic acid methyl ester | [1][2] |

| Boiling Point | 105 °C at 4 mmHg | [1] |

| Density | 1.08 g/cm³ | [1] |

| Refractive Index | n20D 1.52 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage | Store at room temperature | [1] |

Spectroscopic Data

While specific spectra for CAS 17012-21-4 are not publicly available in the search results, typical spectroscopic characteristics for a molecule with this structure are outlined below. Researchers should obtain and interpret spectra on their own material for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Expected signals would include aromatic protons from the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the methyl ester protons (~3.7 ppm), and a series of multiplets for the pyrrolidine ring and benzylic methylene protons.

-

¹³C-NMR: Aromatic carbons would appear in the 127-140 ppm region, the ester carbonyl carbon around 174 ppm, the ester methyl carbon around 52 ppm, and the aliphatic carbons of the pyrrolidine ring and the benzylic methylene group in the 25-65 ppm range.

Infrared (IR) Spectroscopy:

-

A strong absorption band characteristic of the C=O stretch of the ester group is expected around 1735 cm⁻¹.

-

C-H stretching vibrations for both aromatic and aliphatic C-H bonds would be observed in the 2800-3100 cm⁻¹ region.

-

Bands corresponding to the C-N stretching and C-O stretching of the ester are also anticipated.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 219.

-

Common fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the benzyl group. A prominent peak at m/z = 91 corresponding to the benzyl cation is expected.

Synthesis

A general, representative protocol for the synthesis of this compound is described below. This is a conceptual workflow, and specific reaction conditions may need to be optimized.

Experimental Protocol: N-Alkylation (Representative)

-

To a solution of methyl pyrrolidine-3-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile, add a base, for example, potassium carbonate (1.5 equivalents).

-

To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Biological Significance and Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[3] Its utility has been noted in the development of novel analgesics, anti-inflammatory compounds, and for research in neuroscience.[3]

Intermediate in the Synthesis of USP30 Inhibitors

A significant application of this compound is in the synthesis of inhibitors for Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[4][5][6] USP30 plays a role in regulating mitochondrial quality control by opposing mitophagy.[7] Inhibition of USP30 is a therapeutic strategy being explored for conditions involving mitochondrial dysfunction, such as certain neurodegenerative diseases and cancers.[4][6][7]

Potential in Modulating Muscarinic Receptors and α-Glucosidase

The pyrrolidine scaffold is present in many compounds that interact with muscarinic acetylcholine receptors, which are implicated in various physiological processes and are targets for diseases of the central and peripheral nervous systems.[2][8] While specific data for CAS 17012-21-4 is not available, related pyrrolidine derivatives have been investigated as muscarinic receptor ligands.[2]

Additionally, derivatives of pyrrolidine have been explored as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[9][10] Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes.[9][10]

Experimental Protocols for Biological Assays (Representative)

The following are representative protocols for assays in which derivatives of this compound could be evaluated.

Muscarinic Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.[11][12]

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the desired muscarinic receptor subtype (e.g., CHO cells expressing human M1-M5 receptors).

-

Assay Buffer: Use a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compound.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Determine the amount of radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

α-Glucosidase Inhibition Assay (Representative Protocol)

This protocol outlines a colorimetric assay to measure the inhibition of α-glucosidase activity.[9][10]

-

Enzyme and Substrate: Use α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Assay Buffer: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8).

-

Assay Procedure:

-

Pre-incubate the enzyme with various concentrations of the test compound in the assay buffer in a 96-well plate at 37 °C.

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate the reaction mixture at 37 °C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a basic solution, such as sodium carbonate (Na₂CO₃).

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathways

USP30 and Mitochondrial Quality Control

USP30 acts as a negative regulator of mitophagy, the process of clearing damaged mitochondria. By removing ubiquitin chains from mitochondrial surface proteins, USP30 counteracts the pro-mitophagy signaling of the PINK1/Parkin pathway. Inhibition of USP30 is therefore expected to enhance the removal of dysfunctional mitochondria.

Safety Information

Detailed toxicology data for CAS 17012-21-4 is not available. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the supplier's Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

This compound (CAS 17012-21-4) is a valuable and versatile chemical intermediate with demonstrated utility in the synthesis of complex molecules for pharmaceutical research. Its role as a precursor to USP30 inhibitors highlights its importance in the development of therapies for diseases linked to mitochondrial dysfunction. While quantitative biological data for this specific compound is limited in the public domain, its structural features and the broader activity of the pyrrolidine class of compounds suggest significant potential for its application in drug discovery programs.

References

- 1. Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy | Springer Nature Experiments [experiments.springernature.com]

- 5. WO2018213150A1 - Usp30 inhibitors - Google Patents [patents.google.com]

- 6. WO2020212350A1 - Substituted cyanopyrrolidines with activity as usp30 inhibitors - Google Patents [patents.google.com]

- 7. CN107484415B - 1-cyanopyrrolidine compounds as USP30 inhibitors - Google Patents [patents.google.com]

- 8. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methyl 1-benzylpyrrolidine-3-carboxylate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core chemical data for Methyl 1-benzylpyrrolidine-3-carboxylate, a compound often utilized as an intermediate in the synthesis of pharmaceuticals.

Chemical Identity and Properties

This compound is a substituted pyrrolidine derivative. Its key identifiers and physicochemical properties are summarized below for reference.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-Benzylpyrrolidine-3-carboxylic acid methyl ester |

| CAS Number | 17012-21-4 |

| Molecular Formula | C₁₃H₁₇NO₂[1][2] |

| Molecular Weight | 219.28 g/mol [1][2] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's name and its fundamental chemical properties.

Caption: Relationship between compound name, formula, and molecular weight.

References

Physical and chemical properties of Methyl 1-benzylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies for Methyl 1-benzylpyrrolidine-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Core Properties and Identifiers

This compound is a substituted pyrrolidine derivative that serves as a versatile intermediate in the synthesis of various organic molecules, particularly in the development of novel therapeutics.[1] Its structural features make it a valuable building block in medicinal chemistry.

Chemical Identifiers

A clear identification of the compound is crucial for accurate research and sourcing.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 17012-21-4 |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| Synonyms | 1-Benzylpyrrolidine-3-carboxylic acid methyl ester, Methyl N-benzyl-3-pyrrolidinecarboxylate |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 105 °C at 4 mmHg | [1] |

| Density | 1.08 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.52 | [1] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an electron-deficient alkene. This approach allows for the construction of the pyrrolidine ring with good control over stereochemistry.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol is based on established methods for the synthesis of substituted pyrrolidines.

Materials:

-

Sarcosine (N-methylglycine)

-

Paraformaldehyde

-

Methyl acrylate

-

Benzylamine

-

Toluene, anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Generation of the Azomethine Ylide: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of sarcosine (1.0 equivalent) and paraformaldehyde (1.1 equivalents) in anhydrous toluene is heated to reflux. The water generated is removed azeotropically. After complete water removal, the reaction mixture is cooled to room temperature.

-

Cycloaddition Reaction: To the solution containing the in situ generated azomethine ylide, benzylamine (1.0 equivalent) is added, and the mixture is stirred for 30 minutes. Subsequently, methyl acrylate (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours.

-

Work-up: The reaction mixture is filtered to remove any solid byproducts. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Analytical Characterization

Accurate characterization of the synthesized compound is essential to confirm its identity and purity. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (GC-MS).

-

Capillary column suitable for the analysis of aromatic esters (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split mode).

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Ionization (EI) Energy: 70 eV

-

Mass Range: m/z 40-550

-

Expected Results: The resulting chromatogram should show a major peak corresponding to this compound. The mass spectrum of this peak should exhibit a molecular ion peak (M+) at m/z 219 and characteristic fragmentation patterns.

NMR Spectroscopy

-

¹H NMR: Protons on the pyrrolidine ring are expected in the range of 2.0-3.5 ppm. The benzylic protons (CH₂-Ph) would likely appear as a singlet around 3.6 ppm. The methyl ester protons (O-CH₃) would be a singlet around 3.7 ppm. The aromatic protons of the benzyl group would be observed in the 7.2-7.4 ppm region.

-

¹³C NMR: The carbonyl carbon of the ester would be the most downfield signal, typically above 170 ppm. The aromatic carbons would appear in the 127-140 ppm range. The carbons of the pyrrolidine ring and the benzylic carbon would be found in the upfield region, generally between 25 and 70 ppm. The methyl ester carbon would be around 52 ppm.

Biological Context and Potential Applications

This compound is a key intermediate in the synthesis of bioactive molecules.[1] The N-benzylpyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Notably, compounds with this core structure have been investigated as multi-target agents for the treatment of Alzheimer's disease.[2]

Signaling Pathway in Alzheimer's Disease

N-benzylpyrrolidine derivatives have been shown to inhibit key enzymes involved in the pathology of Alzheimer's disease, namely Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Beta-secretase 1 (BACE-1).[2] The inhibition of these enzymes represents a promising therapeutic strategy.

Caption: Multi-target inhibition by N-benzylpyrrolidine derivatives in Alzheimer's disease.

The diagram illustrates how N-benzylpyrrolidine derivatives can potentially intervene in two key pathological pathways of Alzheimer's disease. In the cholinergic pathway, they inhibit AChE and BChE, thereby increasing the levels of the neurotransmitter acetylcholine. In the amyloidogenic pathway, they inhibit BACE-1, a key enzyme in the production of amyloid-β peptides, which aggregate to form plaques in the brain.[2]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new therapeutic agents. This guide provides essential technical information to support further research and application of this compound in the fields of synthetic chemistry and drug discovery. The provided experimental protocols offer a starting point for its synthesis and analysis, while the biological context highlights its relevance in the search for treatments for neurodegenerative diseases.

References

In-Depth Technical Guide: Methyl 1-benzylpyrrolidine-3-carboxylate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-benzylpyrrolidine-3-carboxylate, a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. This document details its synthesis, chemical properties, and its application in the development of therapeutic agents, with a focus on its role as a precursor to muscarinic M1 receptor modulators for potential use in conditions such as Alzheimer's disease.

Core Compound Data

This compound is a versatile heterocyclic building block. The benzyl group provides a lipophilic character and can serve as a protecting group for the pyrrolidine nitrogen, which can be removed under specific conditions if required for further synthetic transformations. The methyl ester at the 3-position of the pyrrolidine ring is a key functional group that can be readily modified, for instance, through reduction to a primary alcohol or hydrolysis to the corresponding carboxylic acid, opening avenues for the synthesis of a diverse range of derivatives.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1-Benzylpyrrolidine-3-carboxylic Acid Methyl Ester |

| CAS Number | 17012-21-4 |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| Appearance | Colorless to light orange to yellow clear liquid |

| Purity | Typically >98.0% (GC) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of Methyl pyrrolidine-3-carboxylate with a benzylating agent, such as benzyl chloride or benzyl bromide. The reaction is generally carried out in the presence of a base to neutralize the acid formed during the reaction and a suitable solvent.

Experimental Protocol: N-benzylation of Methyl pyrrolidine-3-carboxylate

This protocol is based on established N-alkylation procedures for pyrrolidine derivatives.[1]

Materials:

-

Methyl pyrrolidine-3-carboxylate

-

Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of Methyl pyrrolidine-3-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.2 eq).

-

To this suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 40-60°C and stir for 6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and evaporate the DMF under reduced pressure.

-

To the residue, add water and extract the product with methyl tert-butyl ether (3 x volumes).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil.

| Reagent | Molar Ratio | Notes |

| Methyl pyrrolidine-3-carboxylate | 1.0 | Starting material |

| Benzyl chloride | 1.1 | Benzylating agent |

| Potassium carbonate (K₂CO₃) | 1.2 | Base |

| N,N-Dimethylformamide (DMF) | - | Solvent |

Application in Pharmaceutical Synthesis: A Precursor to (1-benzylpyrrolidin-3-yl)methanol

This compound serves as a critical intermediate in the synthesis of various bioactive molecules. One of its key transformations is the reduction of the methyl ester to a primary alcohol, yielding (1-benzylpyrrolidin-3-yl)methanol. This alcohol is a precursor for compounds being investigated as muscarinic M1 receptor modulators, which are of significant interest in the treatment of Alzheimer's disease.[2][3]

Experimental Protocol: Reduction of this compound

The reduction of the ester to the primary alcohol is effectively carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4][5][6][7]

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% aqueous sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the precipitate and wash it thoroughly with ethyl acetate.

-

Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1-benzylpyrrolidin-3-yl)methanol.

| Reagent | Molar Ratio | Notes |

| This compound | 1.0 | Starting material |

| Lithium aluminum hydride (LiAlH₄) | 1.5 | Reducing agent |

| Tetrahydrofuran (THF) | - | Anhydrous solvent |

Signaling Pathways and Therapeutic Relevance

(1-benzylpyrrolidin-3-yl)methanol and its derivatives are being explored for their potential to modulate the muscarinic M1 acetylcholine receptor. The M1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in cognitive functions such as learning and memory.[3][8][9] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine, a key neurotransmitter.[3][9]

Activation of the M1 receptor is a promising therapeutic strategy for Alzheimer's disease.[2][3] The M1 receptor primarily couples to Gq/11 G-proteins, which activate phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[8][10] This signaling cascade can lead to various cellular responses, including the modulation of ion channels and the activation of downstream kinases like extracellular signal-regulated kinase (ERK).[10]

Furthermore, M1 receptor activation has been shown to have neuroprotective effects against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease, through the modulation of the Wnt signaling pathway.[11] Specifically, M1 activation can inhibit glycogen synthase kinase 3β (GSK-3β), a key enzyme in both tau hyperphosphorylation (another hallmark of Alzheimer's) and the Wnt pathway.[2][11]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically active compounds. Its straightforward preparation and the reactivity of its ester functional group make it an ideal starting point for creating libraries of compounds for drug discovery, particularly in the area of neurodegenerative diseases. The development of M1 muscarinic receptor modulators from this intermediate highlights its importance in the ongoing search for effective treatments for Alzheimer's disease and other cognitive disorders. This guide provides the foundational knowledge for researchers to utilize this important building block in their synthetic endeavors.

References

- 1. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgosolver.com [orgosolver.com]

- 8. portlandpress.com [portlandpress.com]

- 9. M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. M1 muscarinic receptor activation protects neurons from beta-amyloid toxicity. A role for Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, stands as a privileged scaffold in the realm of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its significance in the design and development of novel therapeutics.[1][2][3][4][5] This technical guide provides a comprehensive overview of the multifaceted role of pyrrolidine derivatives in drug discovery, detailing their synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data, experimental protocols, and visual representations of key biological pathways and synthetic workflows.

The unique three-dimensional structure and stereochemical complexity of the pyrrolidine ring allow for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[1][2][6] This non-planar "puckered" conformation, a phenomenon known as "pseudorotation," provides a distinct advantage over flat aromatic systems in exploring chemical space and optimizing pharmacodynamic and pharmacokinetic properties.[1][2] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to enhanced aqueous solubility and target engagement.

Therapeutic Applications of Pyrrolidine Derivatives

The versatility of the pyrrolidine scaffold is reflected in its wide range of pharmacological activities, spanning multiple therapeutic areas. Pyrrolidine-containing compounds have demonstrated efficacy as anticancer, antimicrobial, antiviral, antidiabetic, anti-inflammatory, and neuroprotective agents.[4][7][8]

Anticancer Activity

A significant number of pyrrolidine derivatives have been investigated for their potential as anticancer agents.[7][8] These compounds exert their cytotoxic effects through diverse mechanisms, including the inhibition of crucial enzymes and the disruption of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Target/Mechanism | Cell Line | IC50 (µM) | Reference |

| Spiro[pyrrolidine-3,3′-oxindoles] | Dual HDAC2 and PHB2 inhibitors | MCF-7 | 0.42 - 0.78 | [7] |

| Spiro[pyrrolidine-3,3′-oxindoles] | Dual HDAC2 and PHB2 inhibitors | HT29 | 0.39 - 0.92 | [7] |

| Pyrrolidine-based inhibitors | Neuraminidase | - | - | [9] |

| Polysubstituted Pyrrolidines | α-glucosidase inhibitors | - | Potent inhibition | [2] |

| Pyrrolidine sulfonamides | DPP-IV inhibitors | - | 11.32 ± 1.59 | [4] |

IC50: Half-maximal inhibitory concentration; HDAC2: Histone deacetylase 2; PHB2: Prohibitin 2; DPP-IV: Dipeptidyl peptidase-IV.

A prominent example involves spiro[pyrrolidine-3,3′-oxindoles], which have shown potent anti-breast cancer activity by dually inhibiting histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2).[2]

Antimicrobial and Antiviral Activities

Pyrrolidine derivatives have also emerged as a significant class of antimicrobial and antiviral agents.[4][8] Their mechanisms of action often involve the inhibition of essential microbial enzymes or interference with viral replication processes. For instance, certain pyrrolidine analogs have demonstrated potent inhibitory activity against influenza neuraminidase, a key enzyme for viral release and propagation.[9]

Antidiabetic and Anti-inflammatory Properties

The pyrrolidine scaffold is a key feature in the design of potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a well-established target for the treatment of type 2 diabetes.[10] Additionally, polyhydroxylated pyrrolidines have been identified as potent α-glucosidase inhibitors, further highlighting their potential in managing diabetes.[2] In the context of inflammation, pyrrolidine derivatives have been shown to modulate inflammatory pathways, including the Toll-like receptor 4 (TLR4) signaling cascade.

Synthesis of Pyrrolidine Derivatives

The construction of the pyrrolidine ring is a central focus in synthetic organic chemistry, with numerous methodologies developed to access a wide array of substituted derivatives.[11][12][13][14] These strategies can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring, often derived from natural sources like proline, and the de novo construction of the ring from acyclic precursors.[1][11][12]

Common synthetic strategies include:

-

1,3-Dipolar Cycloaddition: A powerful method for constructing the pyrrolidine ring with high stereocontrol.[2][15]

-

Intramolecular Cyclization: Involves the cyclization of acyclic precursors such as amino alcohols or haloamines.

-

Reductive Amination of 1,4-Dicarbonyl Compounds: A classic and efficient method for preparing N-substituted pyrrolidines.[13][16]

-

Palladium-Catalyzed Hydroarylation: A modern approach to synthesize 3-aryl pyrrolidines.[17]

Experimental Protocols

To ensure the reproducibility and advancement of research in this field, detailed and robust experimental protocols are essential.

General Procedure for the Synthesis of 1,4,5-Trisubstituted Pyrrolidine-2,3-diones

This protocol describes a multi-component reaction to synthesize pyrrolidine-2,3-dione derivatives.[18]

-

Step 1: Synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-ones.

-

A mixture of an aromatic aldehyde (1 mmol), ethyl 2,4-dioxovalerate (1 mmol), and an aniline (1 mmol) in glacial acetic acid (5 mL) is stirred at room temperature for 10-15 minutes.

-

The reaction mixture is then refluxed for 2-3 hours.

-

After cooling, the precipitated solid is filtered, washed with ethanol, and dried to afford the 4-acetyl-3-hydroxy-3-pyrroline-2-one derivative.

-

-

Step 2: Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione enamine derivatives.

-

A solution of the 4-acetyl-3-hydroxy-3-pyrroline-2-one (1 mmol) and an aliphatic amine (1.2 mmol) in ethanol (10 mL) is stirred at room temperature for 30 minutes.

-

The solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization from ethanol to yield the final enamine derivative.[19]

-

In Vitro α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of pyrrolidine derivatives as antidiabetic agents.[19][20]

-

Preparation of Solutions:

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of the α-glucosidase enzyme solution to each well containing the test compound at various concentrations.[19][20]

-

Incubate the plate at 37 °C for 20 minutes.[20]

-

Initiate the reaction by adding 20 µL of the p-NPG substrate solution to each well.[20]

-

Incubate the plate for an additional 30 minutes at 37 °C.[20]

-

Stop the reaction by adding 50 µL of 0.1 N Na2CO3.[20]

-

Measure the absorbance at 405 nm using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance of the test wells with that of the control wells.

-

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry.[1][2][3][7] Its unique structural features and the diverse array of synthetic methodologies available for its derivatization provide a rich platform for the discovery of novel therapeutic agents. Future research will undoubtedly continue to unlock the full potential of this remarkable heterocycle in addressing a wide range of unmet medical needs. The continuous exploration of new synthetic routes and a deeper understanding of the structure-activity relationships of pyrrolidine derivatives will be crucial for the development of the next generation of innovative medicines.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Pyrrolidine synthesis [organic-chemistry.org]

- 15. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 19. benchchem.com [benchchem.com]

- 20. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Methyl 1-benzylpyrrolidine-3-carboxylate in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzylpyrrolidine-3-carboxylate is a versatile organic compound recognized primarily for its role as a key synthetic intermediate in the development of novel therapeutic agents.[1] While it is frequently cited in the context of neuroscience research, particularly in studies concerning neurotransmitter modulation and the development of treatments for neurological disorders, there is a notable absence of publicly available data on its direct biological activity. Its chemical scaffold, featuring a pyrrolidine ring, is a common motif in a variety of biologically active compounds, including those that interact with monoamine transporters.

This guide provides a comprehensive overview of this compound, focusing on its chemical properties and its potential applications in neuroscience. Due to the limited direct pharmacological data on this specific compound, this document will also present information on structurally related pyrrolidine and tropane-based molecules that have been characterized as monoamine reuptake inhibitors. This will offer researchers a valuable frame of reference for designing and evaluating new compounds derived from this versatile scaffold.

Chemical Properties of this compound

A summary of the key chemical properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 17012-21-4 | [2] |

| Molecular Formula | C₁₃H₁₇NO₂ | [2] |

| Molecular Weight | 219.28 g/mol | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [2] |

| Boiling Point | 98°C at 0.2 mmHg | [1] |

| Density | 1.08 g/cm³ | [1] |

| Refractive Index | 1.5211 | [1] |

| Synonyms | 1-Benzylpyrrolidine-3-carboxylic acid methyl ester, Methyl N-benzyl-3-pyrrolidinecarboxylate | [1][2] |

Potential as a Scaffold for Monoamine Reuptake Inhibitors

The core structure of this compound shares features with known monoamine reuptake inhibitors, a class of drugs that includes cocaine and various synthetic analogs. These compounds exert their effects by blocking the dopamine transporter (DAT), serotonin transporter (SERT), and/or norepinephrine transporter (NET), thereby increasing the synaptic availability of these key neurotransmitters. The pyrrolidine ring, in particular, is a privileged scaffold in medicinal chemistry for the design of central nervous system (CNS) active agents.

Derivatives of N-benzyl-pyrrolidines have been synthesized and evaluated as dual serotonin and norepinephrine reuptake inhibitors.[1] This suggests that modifications to the benzyl and carboxylate groups of this compound could yield novel compounds with specific affinities for one or more of the monoamine transporters. Such compounds could be valuable tools for studying the neurobiology of mood, reward, and cognition, and may have therapeutic potential for conditions such as depression, anxiety, and substance use disorders.

Figure 1. Conceptual workflow for utilizing this compound.

Pharmacological Data of Structurally Related Compounds

While direct pharmacological data for this compound is unavailable, the following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) for structurally related compounds that are known to interact with monoamine transporters. This information provides a valuable reference for understanding the potential activity of derivatives of the core scaffold.

Table 1: Binding Affinities (Ki, nM) of Representative Monoamine Reuptake Inhibitors

| Compound | DAT | SERT | NET | Reference |

| Cocaine | 126 | 310 | 480 | [3] |

| (+)-CPCA¹ | 23 | 10200 | 120 | [4] |

| 3α-(3-Fluoro-4-methylphenyl)nortropane-2β-carboxylic acid methyl ester | 9.0 | 23.6 | 0.43 | [5] |

| 3β-(4-Methylphenyl)-2β-(4-methylphenyl)tropane | 1.23 | 228 | 355 | [6] |

¹ (+)-Methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate

Table 2: Inhibitory Concentrations (IC50, nM) of Representative Monoamine Reuptake Inhibitors

| Compound | DAT | SERT | NET | Reference |

| Cocaine | 280 | 330 | 390 | [7] |

| d-Amphetamine | 34 | 2800 | 7.4 | [7] |

| 3β-(4-Methylphenyl)-2β-[3'-(4-fluorobenzyl)isoxazol-5-yl]tropane | 5.9 | 113 | 454 | [8] |

Signaling Pathway: Monoamine Transporter Inhibition

The primary mechanism of action for cocaine and its analogs is the inhibition of monoamine transporters. These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter's signal. By blocking these transporters, reuptake inhibitors increase the concentration and duration of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.

Figure 2. Mechanism of monoamine transporter inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize compounds that interact with monoamine transporters. These protocols are representative and can be adapted for the evaluation of novel derivatives of this compound.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for a specific monoamine transporter by assessing its ability to displace a radiolabeled ligand known to bind to that transporter.

Materials:

-

Cell membranes prepared from cells expressing the target transporter (DAT, SERT, or NET).

-

Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

Test compound (dissolved in a suitable solvent, e.g., DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known ligand, e.g., 10 µM cocaine).

-

96-well filter plates and vacuum manifold.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, vehicle, or non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3. Workflow for a radioligand binding assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a compound's effect on neurotransmitter reuptake.[9][10]

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC system with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS).[11]

-

Artificial cerebrospinal fluid (aCSF).

-

Test compound.

-

Anesthetized animal (e.g., rat or mouse).

Procedure:

-

Surgically implant a guide cannula into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized animal using a stereotaxic apparatus.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

-

After collecting baseline samples, administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).

-

Continue collecting dialysate samples to monitor changes in neurotransmitter levels.

-

Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using HPLC-ECD or LC-MS.

-

Express the results as a percentage of the baseline neurotransmitter levels.

Figure 4. Workflow for an in vivo microdialysis experiment.

Rodent Locomotor Activity Assay

This behavioral assay is used to assess the stimulant or depressant effects of a compound on the central nervous system by measuring the spontaneous locomotor activity of rodents.[12]

Materials:

-

Locomotor activity chambers equipped with infrared beams or video tracking software.

-

Rodents (mice or rats).

-

Test compound and vehicle control.

Procedure:

-

Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection).

-

Immediately place each animal into an individual locomotor activity chamber.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 60-120 minutes).

-

Analyze the data by comparing the locomotor activity of the drug-treated group to the vehicle-treated group. Data can be analyzed in time bins to observe the time course of the drug's effect.

References

- 1. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. List of cocaine analogues - Wikipedia [en.wikipedia.org]

- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mixed cocaine agonist/antagonist properties of (+)-methyl 4beta-(4-chlorophenyl)-1-methylpiperidine-3alpha-carboxylate, a piperidine-based analog of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and monoamine transporter binding properties of 3alpha-(substituted phenyl)nortropane-2beta-carboxylic acid methyl esters. Norepinephrine transporter selective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and monoamine transporter binding properties of 2,3-diaryltropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and monoamine transporter binding properties of 2β-[3’-(substituted benzyl)isoxazol-5-yl]- and 2β-[3’-methyl-4’-(substituted phenyl)isoxazol-5-yl]-3β-(substituted phenyl)tropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Assessing locomotor-stimulating effects of cocaine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis of Bioactive Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of atoms to form complex, life-altering molecules lies at the heart of modern medicine. The synthesis of bioactive compounds, particularly those derived from natural sources, presents a formidable challenge and a significant opportunity in the quest for novel therapeutics. This technical guide delves into the strategies and methodologies employed in the synthesis of such molecules, using the potent anticancer agent Haouamine A as a central case study. We will explore its synthesis, biological activity, and the underlying principles that guide the construction of such complex architectures.

Introduction: The Art and Science of Total Synthesis

Total synthesis, the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors, stands as a testament to the power of organic chemistry.[1] It not only provides access to rare and medicinally important natural products but also fuels the development of new synthetic methods and strategies.[1][2] The journey from a simple starting material to a complex bioactive target is a multi-step process demanding precision, ingenuity, and a deep understanding of chemical reactivity.

In recent years, the field has seen a surge in innovative approaches, including diversity-oriented synthesis, biology-oriented synthesis, and the use of novel catalytic methods to enhance efficiency and sustainability.[3][4] These strategies are crucial in generating not only the natural product itself but also analogues with potentially improved therapeutic properties.[5]

Case Study: The Total Synthesis of Haouamine A

Haouamine A, a marine alkaloid isolated from the tunicate Aplidium haouarianum, exhibits potent and selective cytotoxic activity against human colon carcinoma cells.[6] Its unique and complex heptacyclic structure, featuring a strained[7]-azaparacyclophane macrocycle with a bent aromatic ring, has made it a compelling target for total synthesis.[6] The groundbreaking work by the Baran group at The Scripps Research Institute culminated in the first total synthesis of this remarkable molecule, showcasing innovative synthetic strategies.[8]

Retrosynthetic Analysis and Strategic Approach

The Baran group's strategy for the synthesis of Haouamine A was guided by a retrosynthetic analysis that broke down the complex target into simpler, more manageable precursors. A key disconnection was the strained paracyclophane ring, which was envisioned to be formed in a late-stage macrocyclization reaction. The core indeno-tetrahydropyridine framework was another major synthetic hurdle.

Key Synthetic Transformations and Methodologies

The synthesis of Haouamine A hinged on several key chemical transformations. The construction of the indeno-tetrahydropyridine core was achieved through a novel cascade annulation reaction. Another pivotal step was the formation of the strained macrocycle, which was accomplished through an intramolecular Paal-Knorr pyrrole synthesis.

Experimental Protocol: Intramolecular Paal-Knorr Pyrrole Synthesis for Macrocyclization

The following protocol is a representative example of the intramolecular Paal-Knorr reaction used in the synthesis of a key intermediate for Haouamine A.

-

To a solution of the 1,4-dicarbonyl precursor (1.0 equivalent) in toluene (0.01 M) is added p-toluenesulfonic acid monohydrate (1.2 equivalents).

-

The reaction mixture is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired macrocyclic pyrrole.

This reaction exemplifies the strategic use of a classic named reaction in a complex setting to forge a challenging structural motif.

Quantitative Data from the Synthesis of Haouamine A

The efficiency of a synthetic route is paramount. The following table summarizes key quantitative data from a scalable total synthesis of Haouamine A, highlighting the yields of crucial steps.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| Core Formation | Cascade Annulation | 1. N-Bromoacetamide, NaBH4, 50 °C; 2. Indium, NH4Cl, MeOH | 51 |

| Macrocycle Precursor | Suzuki Coupling | Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O, 80 °C | 85 |

| Macrocyclization | Intramolecular Paal-Knorr | p-TsOH·H2O, Toluene, reflux | 70 |

| Final Deprotection | Boron Tribromide Mediated Ether Cleavage | BBr3, CH2Cl2, -78 °C to 0 °C | 63 |

Biological Activity and Mechanism of Action

Haouamine A has demonstrated significant cytotoxic activity against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Human Colon Carcinoma | 0.1 µg/mL |

| PC3 | Human Prostate Cancer | 29 ± 2 |

| atrop-Haouamine A (PC3) | Human Prostate Cancer | 32 ± 3 |

While the precise signaling pathway of Haouamine A's cytotoxic action is still under investigation, many marine alkaloids with complex polycyclic structures are known to induce apoptosis (programmed cell death) in cancer cells. A plausible mechanism, based on the activity of structurally related compounds, involves the disruption of the cellular cytoskeleton, leading to cell cycle arrest and the activation of apoptotic pathways.

Proposed Signaling Pathway for Haouamine A-Induced Apoptosis

The following diagram illustrates a hypothetical signaling pathway for Haouamine A-induced apoptosis, based on known mechanisms of other cytotoxic natural products.

Experimental Workflow: From Starting Material to Bioactive Molecule

The synthesis of a complex molecule like Haouamine A follows a meticulously planned workflow. Each step is designed to build upon the previous one, introducing new functionality and stereochemistry with high control.

References

- 1. The effect of Amaryllidaceae alkaloids haemanthamine and haemanthidine on cell cycle progression and apoptosis in p53-negative human leukemic Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Time resolved study of cell death mechanisms induced by amine-modified polystyrene nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Interference of Selected Cytotoxic Alkaloids with the Cytoskeleton: An Insight into Their Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyamine depletion induces apoptosis through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scalable Total Synthesis and Biological Evaluation of Haouamine A and Its Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.amegroups.cn [cdn.amegroups.cn]

The Suzuki-Miyaura Coupling: A Cornerstone in Modern Organic Synthesis for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized transformations in modern organic chemistry, enabling the efficient construction of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its reagents have made it an indispensable tool in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of the Suzuki-Miyaura coupling, detailing its core principles, providing quantitative data, outlining experimental protocols, and visualizing key processes and biological applications.

Core Principles: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a Pd(II) precatalyst.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (R¹-X) to the Pd(0) complex. This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond to form a Pd(II) intermediate. The reactivity of the organohalide is dependent on the halogen, with the general trend being I > Br > OTf > Cl.[2]

-

Transmetalation: The next step is the transfer of the organic group (R²) from the organoboron reagent to the palladium(II) complex. This process requires the activation of the organoboron species by a base. The base coordinates to the boron atom, forming a borate complex and increasing the nucleophilicity of the R² group, which facilitates its transfer to the palladium center.

-

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and R²) are coupled to form the new carbon-carbon bond (R¹-R²), and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Building Blocks: Organoborons and Organohalides

The versatility of the Suzuki-Miyaura coupling stems from the vast array of commercially available and synthetically accessible organoboron and organohalide building blocks.

-

Organoboron Reagents: Boronic acids (RB(OH)₂) and their corresponding esters (e.g., pinacol esters) are the most common organoboron reagents used in this reaction. They are generally stable, crystalline solids with low toxicity. A wide variety of aryl, heteroaryl, vinyl, and alkyl boronic acids and esters are commercially available, providing access to a diverse range of molecular scaffolds.

-

Organohalides and Pseudohalides: Aryl, heteroaryl, vinyl, and alkyl halides (I, Br, Cl) and triflates (OTf) are common electrophilic partners. The reactivity of the C-X bond towards oxidative addition is a key factor in the success of the coupling reaction, with the general reactivity trend being I > Br > OTf >> Cl. The development of highly active catalyst systems has expanded the scope to include less reactive but more readily available aryl chlorides.

Data Presentation: Reaction Parameters and Yields

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables provide a summary of various reaction conditions and their corresponding yields for the synthesis of biaryl compounds, a common motif in pharmaceuticals.

Table 1: Effect of Catalyst and Ligand on Biaryl Synthesis

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |

| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 91 |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 98 |

| 2-Bromopyridine | 3-Thiopheneboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |

| 1-Bromo-3,5-dimethylbenzene | 4-Fluorophenylboronic acid | Pd(OAc)₂ (1.5) | RuPhos (3) | K₂CO₃ | t-Amyl alcohol | 100 | 18 | 92 |

Table 2: Influence of Base and Solvent on Coupling Efficiency

| Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | 4 | 90 |

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | CsF | THF | Room Temp | 12 | 88 |

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | Toluene/H₂O | 100 | 6 | 75 |

| 1-Bromonaphthalene | Phenylboronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 90 | 12 | 94 |

| 1-Bromonaphthalene | Phenylboronic acid | PdCl₂(dppf) | Et₃N | Acetonitrile | 80 | 24 | 65 |

Experimental Protocols

This section provides a detailed, generalized protocol for a typical Suzuki-Miyaura cross-coupling reaction.

Synthesis of 2-Phenylpyridine

This protocol describes the synthesis of 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.

Materials:

-

2-Bromopyridine (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-